molecular formula C14H20ClN3 B12218730 N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

Cat. No.: B12218730
M. Wt: 265.78 g/mol
InChI Key: ZCEDYQSQGPENLA-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylpyrazol-3-yl)methyl]-2-phenylethanamine hydrochloride is a secondary amine derivative featuring a 2-phenylethanamine backbone substituted with a 2,4-dimethylpyrazole moiety via a methylene linker. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Pyrazole-containing compounds are known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibition, suggesting this compound may share similar applications .

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-12-10-16-17(2)14(12)11-15-9-8-13-6-4-3-5-7-13;/h3-7,10,15H,8-9,11H2,1-2H3;1H

InChI Key

ZCEDYQSQGPENLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide in tetrahydrofuran (THF) as the solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with specific cellular pathways. For instance, a study demonstrated that derivatives of pyrazole compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Neuroprotective Effects
Another significant application of this compound is its potential neuroprotective effects. Research has indicated that pyrazole derivatives can modulate neuroinflammatory responses and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study highlighted the ability of these compounds to reduce oxidative stress and improve neuronal survival in vitro.

Application Mechanism Reference
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress and inflammation

Agrochemicals

Herbicidal Properties
this compound has been explored for its herbicidal properties. Studies have shown that pyrazole-containing compounds can effectively control weed growth by inhibiting specific enzymes involved in plant metabolism. Field trials demonstrated significant reductions in weed populations when treated with formulations containing this compound .

Pesticidal Applications
Additionally, the compound has been investigated for its potential use as an insecticide. Research indicates that similar pyrazole derivatives exhibit insecticidal activity against various pests by disrupting their nervous systems. This suggests that this compound could be developed into an effective pest control agent .

Application Mechanism Reference
Herbicidal PropertiesInhibits plant metabolic enzymes
Pesticidal ApplicationsDisrupts insect nervous systems

Research Tool

Biochemical Studies
The compound serves as a valuable research tool in biochemical studies to explore various biological pathways. Its ability to selectively bind to certain receptors makes it an ideal candidate for studying receptor-ligand interactions. For example, experiments have utilized this compound to investigate its effects on neurotransmitter release in neuronal cultures .

Synthetic Applications
In synthetic organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, enabling chemists to create diverse derivatives with tailored properties for specific applications .

Application Mechanism Reference
Biochemical StudiesInvestigates receptor-ligand interactions
Synthetic ApplicationsBuilding block for complex molecule synthesis

Comparison with Similar Compounds

Structural Variations in Heterocyclic Substituents

The target compound’s pyrazole group distinguishes it from analogs with other heterocycles. Key comparisons include:

Compound Name Heterocyclic Substituent Molecular Formula (Hydrochloride) Key Structural Features
Target Compound 2,4-Dimethylpyrazole C₁₅H₂₂N₃·HCl Pyrazole ring with methyl groups at 2,4 positions
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride Piperidine C₁₅H₂₅ClN₂ Saturated six-membered ring with nitrogen
N-[(6-Methylpyridin-2-yl)methyl]-2-phenylethanamine dihydrochloride Pyridine C₁₅H₁₉N₂·2HCl Aromatic six-membered ring with nitrogen
N-((1H-Indol-1-yl)methyl)-2-phenylethanamine Indole C₁₇H₁₈N₂ Bicyclic aromatic system with nitrogen

Key Observations :

  • Pyrazole vs. Piperidine : The pyrazole’s aromaticity and planar structure (vs. piperidine’s flexibility) may enhance π-π stacking in target binding .
  • Pyridine vs. Pyrazole : Pyridine’s electron-withdrawing nature contrasts with pyrazole’s dual N-heteroatoms, affecting electronic properties like HOMO-LUMO gaps .

Physicochemical Properties

Comparative data on solubility, melting points, and stability:

Compound Name Melting Point (°C) Solubility (Hydrochloride) Stability Notes
Target Compound (inferred) ~250–280 (dec) High in polar solvents Likely stable under dry conditions
2-(Anthracen-9-yl)-N-phenethylquinazolin-4-amine hydrochloride 285–288 (dec) Moderate in DMF Sensitive to light and moisture
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride Not reported High in water Stable at room temperature

Key Observations :

  • Pyrazole derivatives often exhibit moderate-to-high thermal stability due to aromatic stabilization .
  • Hydrochloride salts generally improve aqueous solubility, critical for bioavailability .

Key Observations :

  • Reductive amination or nucleophilic substitution is common for introducing the phenylethanamine moiety .
  • Pyrazole-containing compounds may require specialized catalysts (e.g., Pd) for regioselective synthesis .

Key Observations :

  • Pyrazole’s dual nitrogen atoms may enhance binding to metalloenzymes or receptors .
  • Hydrochloride salts improve membrane permeability, aiding CNS-targeting applications .

Biological Activity

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride, a compound with notable structural features, has garnered attention in various fields of biological research. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

PropertyValue
Molecular Formula C15H22ClN3
Molecular Weight 279.81 g/mol
IUPAC Name This compound
CAS Number 1185135-91-4
Canonical SMILES CCN1C(=C(C=N1)C)CNCCC2=CC=CC=C2.Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may function as an inhibitor of alcohol dehydrogenase , which is crucial in the metabolism of alcohols in the liver. By inhibiting this enzyme, the compound could potentially alter metabolic pathways and influence physiological responses related to alcohol consumption and toxicity.

Antimicrobial and Antifungal Properties

Recent studies have highlighted the compound's potential antimicrobial activity. For instance, derivatives of pyrazole compounds have been shown to exhibit significant antifungal effects against various pathogens. In vitro assays demonstrated that certain pyrazole derivatives can inhibit the growth of fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . This suggests that this compound may possess similar properties.

Neuroprotective Effects

The neuroprotective effects of pyrazole derivatives have also been a focus of research. Some studies suggest that compounds with a similar structure can exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for exploring the therapeutic applications of this compound in neurological disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameActivity TypeNotable Features
Fomepizole Alcohol dehydrogenase inhibitorUsed clinically as an antidote for methanol poisoning
Pyraflufen-ethyl HerbicideBelongs to the phenylpyrazole class
2-(1-methylpyrazol-4-yl)ethanamine Antifungal and antibacterialExhibits broad-spectrum antimicrobial properties

This compound stands out due to its specific structural configuration, which may impart distinct chemical and biological properties compared to these related compounds.

Case Studies

  • Inhibition Studies : A study conducted on various pyrazole derivatives indicated that modifications in the pyrazole ring significantly affect their inhibitory potency against alcohol dehydrogenase. The results showed that compounds with bulky substituents exhibited enhanced inhibition compared to their non-substituted counterparts.
  • Antifungal Activity Evaluation : In a series of experiments assessing antifungal activity, N-[4-(trifluoromethyl)phenyl] derivatives were compared with this compound. The latter demonstrated superior efficacy against certain fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .

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